Home > Products > Screening Compounds P58170 > Reduced haloperidol
Reduced haloperidol - 136271-60-8

Reduced haloperidol

Catalog Number: EVT-8017154
CAS Number: 136271-60-8
Molecular Formula: C21H25ClFNO2
Molecular Weight: 377.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydroxyhaloperidol is a member of piperidines.
Source and Classification

Reduced haloperidol is classified as a butyrophenone derivative, similar to haloperidol. It arises from the reduction of the carbonyl group in haloperidol to a hydroxyl group, making it a secondary alcohol. This transformation is facilitated by various enzymes, including those from the cytochrome P450 family, particularly CYP3A4 and CYP2D6, which are crucial for drug metabolism in humans .

Synthesis Analysis

The synthesis of reduced haloperidol involves several methods that focus on reducing the carbonyl group present in haloperidol. The most common synthetic route includes:

  • Chemical Reduction: This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, which convert the carbonyl group into a hydroxyl group.
  • Biotransformation: In vivo studies have shown that reduced haloperidol can be formed through metabolic pathways involving cytochrome P450 enzymes. The primary pathway includes oxidative N-dealkylation followed by reduction .

The stereospecific synthesis of reduced haloperidol's enantiomers has been developed to facilitate pharmacological studies, allowing researchers to analyze the effects of each enantiomer separately .

Molecular Structure Analysis

Reduced haloperidol has a distinct molecular structure characterized by its chemical formula C21H26ClF2NC_{21}H_{26}ClF_{2}N. The structure features:

  • A piperidine ring connected to a butyrophenone moiety.
  • A hydroxyl group replacing the carbonyl group found in haloperidol.

The compound's stereochemistry is critical for its interaction with biological targets, particularly its affinity for sigma receptors. The specific spatial arrangement of atoms influences its pharmacological properties and efficacy as a therapeutic agent .

Chemical Reactions Analysis

Reduced haloperidol participates in several chemical reactions, primarily involving:

  • Metabolic Reactions: As a metabolite of haloperidol, it can undergo further transformations, including conjugation with glucuronic acid, leading to reduced haloperidol glucuronide.
  • Reversible Reactions: Reduced haloperidol can revert to haloperidol under certain conditions, particularly through oxidative processes mediated by cytochrome P450 enzymes. This reversible reaction highlights the dynamic nature of drug metabolism and its implications for pharmacokinetics .
Mechanism of Action

Reduced haloperidol primarily acts as an antagonist at dopamine D2 receptors and sigma-1 receptors. Its mechanism involves:

  • Dopamine Receptor Interaction: By blocking dopamine receptors, reduced haloperidol helps mitigate symptoms associated with psychosis and other dopamine-related disorders.
  • Sigma-1 Receptor Modulation: Recent studies indicate that reduced haloperidol exhibits significant binding affinity for sigma-1 receptors, which may contribute to its neuroprotective effects and influence pain modulation pathways .

The pharmacodynamics of reduced haloperidol suggest that it may have distinct therapeutic effects compared to its parent compound due to its altered receptor interactions.

Physical and Chemical Properties Analysis

Reduced haloperidol exhibits several notable physical and chemical properties:

These properties are crucial for formulating effective drug delivery systems and understanding its behavior in biological environments .

Applications

Reduced haloperidol has several scientific applications:

  • Pharmacological Research: Its role as a metabolite provides insights into the pharmacokinetics and dynamics of haloperidol therapy.
  • Analgesic Development: Due to its interaction with sigma receptors, reduced haloperidol is being explored for potential use in treating neuropathic pain conditions .
  • Diagnostic Imaging: Labeled derivatives of reduced haloperidol are utilized in positron emission tomography studies to investigate brain receptor activity and drug metabolism pathways .
Metabolic Pathways and Biosynthesis of Reduced Haloperidol

Enzymatic Reduction of Haloperidol: Role of Aldo-Keto Reductases and CYP450 Isoenzymes

Reduced haloperidol (RHAL) is synthesized primarily via the carbonyl reduction of haloperidol (HAL), a butyrophenone antipsychotic. This biotransformation is catalyzed by cytosolic aldo-keto reductases (AKRs), particularly AKR1C subfamily enzymes, which utilize NADPH as a cofactor. These enzymes stereoselectively reduce HAL’s ketone group to a secondary alcohol, yielding the (R)-enantiomer of RHAL as the predominant form [1] [2]. Concurrently, hepatic microsomal cytochrome P450 (CYP) enzymes, notably CYP3A4, facilitate the reversible oxidation of RHAL back to HAL, establishing a dynamic reduction-oxidation (redox) cycle [2] [6].

Table 1: Enzymatic Parameters in Haloperidol-Reduced Haloperidol Interconversion

Enzyme SystemReactionKm (μM)Vmax (pmol/min/pmol P450)Primary Tissue
AKR1C1-1C4HAL → RHAL10–50*Not reportedLiver, Brain
CYP3A4RHAL → HAL69.74.87Liver, Intestine
CYP2D6Minor oxidation>100NegligibleLiver

*Estimated from kinetic studies of analogous carbonyl reductions [2] [8].

The reduction pathway dominates initial metabolism, with RHAL plasma concentrations reaching 20–50% of HAL levels during chronic dosing. However, the back-oxidation of RHAL to HAL is kinetically constrained, exhibiting a 4–5 times lower intrinsic clearance compared to HAL reduction. This imbalance contributes to RHAL accumulation, especially at high HAL doses or prolonged therapy [1] [5]. Notably, CYP3A4 inhibition (e.g., by troleandomycin) abolishes RHAL oxidation in vitro, confirming its dominance over CYP2D6 in this reconversion [6].

Biotransformation Dynamics: Hepatic vs. Extrahepatic Metabolic Sites

The liver serves as the primary site for HAL reduction and RHAL oxidation due to high expression of AKRs and CYP3A4. Human liver microsomes and cytosol studies confirm RHAL generation occurs predominantly via carbonyl reductase activity in the cytosol, while microsomal CYP3A4 drives RHAL oxidation [2] [6]. Significant extrahepatic metabolism also occurs:

  • Intestinal wall: Enterocytes express CYP3A4, contributing to presystemic metabolism of orally administered HAL and potentially limiting RHAL bioavailability [2] [4].
  • Kidneys: Renal carbonyl reductases contribute to systemic RHAL formation, evidenced by RHAL detection in urine [7].
  • Brain: AKR1C isoforms are expressed in neural tissue, suggesting potential in situ CNS reduction of HAL to RHAL, though clinical significance remains under investigation [1] [8].

Enterohepatic recirculation further complicates dynamics. Following hepatic glucuronidation, RHAL-glucuronide undergoes biliary excretion. Intestinal deconjugation releases free RHAL, which may be reabsorbed or oxidized back to HAL by gut CYP3A4. This recycling explains oscillations in plasma RHAL and HAL concentrations observed for days after HAL discontinuation [7].

Pharmacokinetic Variability in Reduction-Oxidation Cycling

The HAL-RHAL redox cycle exhibits marked interindividual variability driven by genetic, physiological, and pharmacological factors:

  • Genetic Polymorphisms: Variants in AKR1C genes may alter reductase activity, while CYP3A4 polymorphisms (though less frequent than CYP2D6 variants) influence RHAL oxidation capacity. CYP2D6 poor metabolizer status indirectly affects the system by increasing HAL availability for reduction [2] [9].
  • Enzyme Induction/Inhibition:
  • CYP3A4 inducers (e.g., carbamazepine, rifampicin) accelerate RHAL → HAL conversion, lowering RHAL/HAL ratios.
  • CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) impair oxidation, elevating RHAL levels.
  • RHAL itself inhibits CYP2D6 (Ki = 4.3 μM), potentially altering its own indirect metabolic fate [6] [9].
  • Dose- and Time-Dependency: Higher HAL doses or longer treatment durations shift equilibrium towards reduction, increasing plasma RHAL/HAL ratios. Single-dose studies show low or undetectable RHAL, whereas chronic therapy yields ratios of 0.5–1.0 or higher [1] [3] [7].

Table 2: Factors Influencing RHAL/HAL Plasma Concentration Ratios

FactorEffect on RHAL/HAL RatioMechanismClinical Evidence
High-dose HAL↑↑Saturation of RHAL oxidationRatios >1.0 at doses >20 mg/day [1]
CYP3A4 inhibitionReduced RHAL → HAL conversion40–60% increase with inhibitors [6]
CYP3A4 inductionEnhanced RHAL → HAL conversion30–50% decrease with inducers [2]
Chronic therapy (>4 weeks)↑↑Cumulative RHAL formationRatios rise steadily over time [7]
Renal impairment↔/↑Variable impact on RHAL clearanceLimited data; potential accumulation [8]

This variability impacts free drug concentrations: RHAL exhibits 20–50% of HAL’s in vivo D2 receptor affinity. Elevated RHAL levels may functionally antagonize HAL’s receptor binding, potentially contributing to therapeutic resistance in some patients [1] [5].

Properties

CAS Number

136271-60-8

Product Name

Reduced haloperidol

IUPAC Name

4-(4-chlorophenyl)-1-[(4R)-4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol

Molecular Formula

C21H25ClFNO2

Molecular Weight

377.9 g/mol

InChI

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/t20-/m1/s1

InChI Key

WNZBBTJFOIOEMP-HXUWFJFHSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O

Isomeric SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC[C@H](C3=CC=C(C=C3)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.